molecular formula C16H22ClF3N2O B4865368 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-octan-2-ylurea

1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-octan-2-ylurea

Cat. No.: B4865368
M. Wt: 350.80 g/mol
InChI Key: YWDIEMAKUVOZQS-UHFFFAOYSA-N
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Description

1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-octan-2-ylurea is a synthetic organic compound characterized by the presence of a chlorinated phenyl ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-octan-2-ylurea typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with an appropriate isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Common solvents used in this synthesis include toluene and dichloromethane, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step synthesis routes, including Friedel-Crafts acylation followed by urea formation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-octan-2-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chlorinated phenyl ring allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted urea derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-octan-2-ylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of agrochemicals, including herbicides and pesticides, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-octan-2-ylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition of enzyme activity or the activation of specific receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)phenylboronic acid
  • 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural
  • 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone

Uniqueness

1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-octan-2-ylurea is unique due to its specific structural features, including the presence of both a chlorinated phenyl ring and a trifluoromethyl group. These features confer distinct chemical properties, such as increased lipophilicity and enhanced

Properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-octan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClF3N2O/c1-3-4-5-6-7-11(2)21-15(23)22-14-10-12(16(18,19)20)8-9-13(14)17/h8-11H,3-7H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDIEMAKUVOZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)NC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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